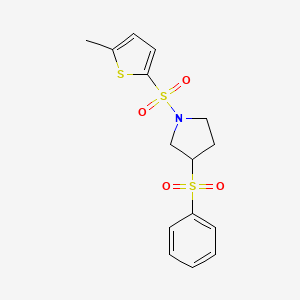

1-((5-Methylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-(5-methylthiophen-2-yl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S3/c1-12-7-8-15(21-12)23(19,20)16-10-9-14(11-16)22(17,18)13-5-3-2-4-6-13/h2-8,14H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXPIBPINODURN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Methylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene and pyrrolidine precursors, followed by sulfonylation reactions.

-

Thiophene Precursor Preparation:

Starting Material: 5-Methylthiophene

Reaction: Sulfonylation using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Conditions: Typically carried out at room temperature or slightly elevated temperatures.

-

Pyrrolidine Precursor Preparation:

Starting Material: Pyrrolidine

Reaction: Sulfonylation using phenylsulfonyl chloride.

Conditions: Similar to the thiophene sulfonylation, often under mild conditions.

-

Coupling Reaction:

Reaction: The final step involves coupling the sulfonylated thiophene and pyrrolidine intermediates.

Conditions: This can be achieved through various coupling reactions, such as using a palladium catalyst under inert atmosphere conditions.

Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Types of Reactions:

-

Oxidation:

Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Products: Oxidation of the thiophene ring can lead to sulfoxides or sulfones.

-

Reduction:

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Products: Reduction of the sulfonyl groups can yield thiols or sulfides.

-

Substitution:

Reagents: Nucleophiles like amines or alcohols.

Products: Substitution reactions can introduce various functional groups onto the thiophene or pyrrolidine rings.

Common Reagents and Conditions:

Oxidation: Typically performed under acidic or neutral conditions.

Reduction: Often carried out in anhydrous solvents under inert atmosphere.

Substitution: Conditions vary depending on the nucleophile, but generally involve mild to moderate temperatures.

Scientific Research Applications

1-((5-Methylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine has diverse applications across several scientific disciplines:

-

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Acts as a ligand in coordination chemistry.

-

Biology:

- Potential use in the development of bioactive molecules.

- Studied for its interactions with biological macromolecules.

-

Medicine:

- Investigated for its potential therapeutic properties.

- May serve as a lead compound in drug discovery.

-

Industry:

- Utilized in the production of specialty chemicals.

- Possible applications in materials science for the development of novel polymers.

Mechanism of Action

The mechanism by which 1-((5-Methylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine exerts its effects is largely dependent on its interaction with molecular targets. The sulfonyl groups are known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to proteins or enzymes. The thiophene and pyrrolidine rings provide structural rigidity and electronic properties that can modulate its activity.

Molecular Targets and Pathways:

Enzymes: May inhibit or activate specific enzymes by binding to their active sites.

Receptors: Potential to interact with cell surface receptors, influencing signal transduction pathways.

DNA/RNA: Could intercalate with nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Key Observations :

- Bioactivity : Unlike 1-(phenylsulfonyl)spiro derivatives (e.g., compound 39a in ), which exhibit 5-HT6 receptor antagonism, the dual sulfonyl groups in the target compound may sterically hinder receptor binding, necessitating structural optimization for CNS applications.

- Solubility : The methyl group on the thiophene ring (vs. bromo in ) likely improves lipophilicity, enhancing membrane permeability in drug design contexts.

Physicochemical Properties

While specific data for the target compound are absent, extrapolation from analogues suggests:

- Molecular Formula: C₁₆H₁₇NO₄S₃ (calculated).

- Molar Mass : ~407.5 g/mol.

- Stability : Sulfonyl groups confer thermal stability, though sensitivity to strong nucleophiles (e.g., amines) is expected .

Research Findings and Implications

- Synthetic Feasibility : Palladium-catalyzed methods () and Corey-Chaykovsky aziridination () are adaptable for introducing sulfonyl groups onto pyrrolidine.

- Pharmacological Gaps : Unlike spiro-pyrrolidine oxindoles (), the target compound’s planar structure may limit CNS penetration, necessitating prodrug strategies.

- Material Science Potential: Thiophene sulfonyl groups, as seen in chalcone derivatives (), could enable applications in nonlinear optics or organic semiconductors.

Biological Activity

1-((5-Methylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₄H₁₅N₃O₄S₂

- Molecular Weight : 345.41 g/mol

- CAS Number : 1448071-60-0

This compound features a pyrrolidine ring substituted with sulfonyl groups, which are known to enhance biological activity through various mechanisms.

This compound exhibits several mechanisms of action:

- Quorum Sensing Inhibition : Research indicates that compounds with similar structures can inhibit quorum sensing in bacteria, which is crucial for regulating virulence factors. This inhibition can lead to decreased pathogenicity in bacterial infections .

- Antibacterial Activity : Preliminary studies suggest that the compound may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. Its structural features may enhance its ability to disrupt bacterial cell functions .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related analogs:

Case Study 1: Antibacterial Activity

In a study focused on a series of pyrrolidine derivatives, the compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) indicated that modifications at the sulfonyl group could enhance potency, with certain derivatives achieving IC₅₀ values in the low micromolar range .

Case Study 2: Quorum Sensing Inhibition

Another investigation into quorum sensing inhibitors highlighted the potential of sulfonamide-containing compounds. The study found that these compounds could effectively disrupt communication among bacterial populations, leading to reduced biofilm formation and virulence factor production .

Research Findings

Recent research has focused on optimizing the structure of similar compounds to enhance their biological activities. For instance, modifications to the sulfonyl groups have been shown to significantly affect binding affinity and inhibitory potency against specific targets such as lysyl oxidase (LOX), which is implicated in cancer metastasis .

Moreover, molecular docking studies have provided insights into how these compounds interact with their biological targets at a molecular level, revealing critical binding sites and potential pathways for further drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 1-((5-Methylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine?

- Methodological Answer : The compound can be synthesized via sequential sulfonylation of the pyrrolidine core. For example, sulfonyl chloride derivatives (e.g., 5-methylthiophene-2-sulfonyl chloride and phenylsulfonyl chloride) are reacted with pyrrolidine under controlled basic conditions (e.g., using triethylamine in anhydrous THF or dichloromethane). Purification typically involves column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the bis-sulfonylated product. Intermediate characterization via TLC and mass spectrometry is critical to monitor reaction progress .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the substitution pattern on the pyrrolidine ring and sulfonyl groups. For example, -NMR signals for the methyl group on the thiophene ring (~2.5 ppm) and aromatic protons (~7.5 ppm) help validate structural integrity .

- HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) can assess purity. Mobile phases like acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improve peak resolution .

Q. How does the electronic and steric environment of the sulfonyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of sulfonyl groups reduces electron density on the pyrrolidine nitrogen, limiting nucleophilic reactivity. Steric hindrance from bulky substituents (e.g., phenylsulfonyl) may impede access to the reactive site. Comparative studies with analogs (e.g., trifluoromethylpyridine-sulfonyl derivatives) suggest that substituent position on the heteroaromatic ring significantly impacts reaction selectivity .

Advanced Research Questions

Q. What computational tools can predict reaction pathways for synthesizing this compound, and how do they align with experimental outcomes?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) combined with reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) can model sulfonylation energetics. For instance, ICReDD’s workflow integrates computed transition states with experimental validation to optimize reaction conditions (e.g., solvent choice, temperature) . Discrepancies between computational predictions and experimental yields may arise from solvation effects or unaccounted intermediates, necessitating iterative refinement .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in -NMR signals)?

- Methodological Answer :

- Dynamic Effects : Investigate rotational barriers of sulfonyl groups using variable-temperature NMR to determine if conformational exchange causes signal splitting.

- Impurity Analysis : Compare HPLC retention times with synthetic intermediates to identify byproducts. Statistical design of experiments (DoE) can isolate variables (e.g., reaction time, stoichiometry) contributing to impurities .

Q. What solvent systems and membrane technologies enhance separation efficiency for sulfonylated pyrrolidine derivatives?

- Methodological Answer : Membrane-based separation (e.g., nanofiltration) with polar aprotic solvents (e.g., DMF, DMSO) improves selectivity for sulfonamide compounds. Solvent-resistant membranes (e.g., polyimide) tolerate harsh conditions, while DoE-guided optimization of transmembrane pressure and flow rate maximizes yield .

Q. Can machine learning models predict the compound’s biological activity based on structural analogs?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models trained on sulfonamide databases (e.g., PubChem BioAssay) can predict targets like enzyme inhibition. Feature selection should prioritize sulfonyl group topology and pyrrolidine ring conformation. Cross-validation with in vitro assays (e.g., kinase inhibition screens) is essential to validate predictions .

Q. What safety protocols are critical for handling sulfonylated pyrrolidines in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal exposure.

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., sulfonyl chlorides).

- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal. Follow institutional guidelines for sulfonamide waste .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.